5-(5-formyl-2-furyl)isophthalic acid
Description
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERSVSIMNIHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Driven Reactivity in Isophthalic Acid Derivatives
Key structural analogs include:
5-Formylisophthalic Acid: Lacks the furyl group but retains the formyl substituent, making it less sterically hindered. It is a common ozonolysis byproduct and serves as a precursor for MOFs .
5-(Pyridin-4-yl)isophthalic Acid (L1) : Features a pyridinyl group instead of formylfuran. This substitution enhances MOF stability and polar surface interactions, improving CO₂ adsorption selectivity .
5-(Methoxycarbonyl)isophthalic Acid : Contains an electron-withdrawing ester group, reducing acidity compared to 5-(5-formyl-2-furyl)isophthalic acid. This impacts its coordination behavior in polymers .
Table 1: Comparative Properties of Isophthalic Acid Derivatives
Performance in Metal-Organic Frameworks (MOFs)
MOFs constructed from this compound derivatives are less studied compared to pyridinyl or carboxylate analogs. In contrast, NJU-Bai7 and NJU-Bai8 MOFs (derived from pyridinyl and pyrimidinyl isophthalates) exhibit superior CO₂ adsorption enthalpies (ΔH: 35–40 kJ/mol) due to nitrogen-polarized surfaces, whereas formylfuran-based MOFs may prioritize covalent post-modification over gas adsorption .
Table 2: Polymerization Efficiency of Isophthalic Acid Derivatives
| Monomer | Reaction Time (min) | Polymer Yield (%) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| This compound | 30 | 85 | 280–300 | |
| 5-(3-Methyl-2-phthalimidylpentanoylamino)isophthalic acid | 45 | 78 | 310–330 |
Stability and Functional Group Interactions
The formyl group in this compound is susceptible to oxidation and nucleophilic attack, limiting its use in harsh chemical environments. In contrast, 5-(dimethoxymethyl)isophthalic acid (a ozonolysis byproduct) exhibits higher stability due to protective methoxy groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(5-formyl-2-furyl)isophthalic acid, and how can purity be validated?
- Methodology : Multi-step organic synthesis typically involves formylation of isophthalic acid derivatives using Vilsmeier-Haack or palladium-catalyzed cross-coupling reactions. Purification is achieved via reverse-phase HPLC or recrystallization. Validate purity using HPLC with UV detection (≥98% purity) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS).
- Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., DMF/THF) to minimize side products.
- Reference : Synthesis protocols for analogous compounds (e.g., 5-chloro isophthalic acid derivatives) , analytical validation guidelines .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use -NMR to identify formyl proton signals (~9.8 ppm) and furyl ring protons (6.5–7.5 ppm). -NMR confirms carbonyl (170–175 ppm) and aromatic carbons.
- IR : Detect formyl (C=O stretch at ~1680 cm) and carboxylic acid (O-H stretch at 2500–3000 cm).
- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC. Avoid prolonged exposure to moisture or basic conditions to prevent hydrolysis.
- Safety : Use PPE (gloves, goggles) and fume hoods; consult SDS for acute toxicity (e.g., skin/eye irritation) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in coordination polymers?
- Methodology : Perform density functional theory (DFT) calculations to assess ligand-metal binding energies (e.g., with Zn, Cu). Simulate coordination geometries using software like Gaussian or ORCA. Validate predictions with X-ray crystallography and EXAFS spectroscopy.
- Data Contradiction : Address discrepancies between predicted vs. experimental stability constants by refining solvation models.
- Reference : Theoretical frameworks for adsorption/reactivity studies .
Q. What strategies mitigate competing side reactions during the formylation of isophthalic acid derivatives?
- Methodology :
- Use protective groups (e.g., tert-butyl esters) for carboxylic acids to prevent unwanted cyclization.
- Optimize reaction kinetics via temperature-controlled (0–5°C) formylation to suppress over-oxidation.
- Monitor byproducts via LC-MS and adjust stoichiometry (e.g., POCl:DMF ratio).
Q. What role does this compound play in designing stimuli-responsive metal-organic frameworks (MOFs)?
- Methodology : Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/EtOH). Characterize porosity using BET surface area analysis and gas adsorption (CO, N). Test stimuli-responsive behavior (pH, temperature) via in-situ PXRD and FTIR.
- Advanced Analysis : Investigate formyl group reactivity for post-synthetic modification (e.g., Schiff base formation).
- Reference : Surface chemistry and adsorption studies , related boronic acid frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
